N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide

MAO-B inhibition chromene scaffold structure-activity relationship

N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide (CAS 887345-64-4) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class, characterized by a 2H-chromene core with a 3,4-dimethylphenyl substituent on the carboxamide nitrogen. With a molecular weight of 279.3 g/mol, calculated XLogP3-AA of 3.5, and topological polar surface area of 38.3 Ų, the compound exhibits favorable drug-like physicochemical properties and zero Rule-of-Five violations.

Molecular Formula C18H17NO2
Molecular Weight 279.339
CAS No. 887345-64-4
Cat. No. B2667866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
CAS887345-64-4
Molecular FormulaC18H17NO2
Molecular Weight279.339
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C
InChIInChI=1S/C18H17NO2/c1-12-7-8-16(9-13(12)2)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20)
InChIKeyIHFVUYKAAKJAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-2H-chromene-3-carboxamide (CAS 887345-64-4) for Scientific Procurement: Compound Identity and Core Characteristics


N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide (CAS 887345-64-4) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class, characterized by a 2H-chromene core with a 3,4-dimethylphenyl substituent on the carboxamide nitrogen [1]. With a molecular weight of 279.3 g/mol, calculated XLogP3-AA of 3.5, and topological polar surface area of 38.3 Ų, the compound exhibits favorable drug-like physicochemical properties and zero Rule-of-Five violations [1]. It is catalogued under PubChem CID 7464948, ChEMBL ID CHEMBL4858788, and BindingDB ID BDBM50566797, and has demonstrated inhibitory activity against human monoamine oxidase B (hMAO-B) [2][3].

Why N-(3,4-Dimethylphenyl)-2H-chromene-3-carboxamide Cannot Be Interchanged with Other Chromene-3-Carboxamides in MAO-B Research


Within the chromene-3-carboxamide chemotype, small structural variations produce large differences in MAO-B inhibitory potency and isoform selectivity [1]. The presence or absence of a 4-oxo group on the chromene ring fundamentally alters the inhibition mechanism: 4-oxo-4H-chromene (chromone) analogs achieve picomolar potency through tight-binding kinetics (Ki values of 17–55 nM), whereas 2H-chromene analogs operate in the nanomolar range with distinct binding modes [2][3]. Furthermore, the substitution pattern on the exocyclic phenyl ring critically modulates both potency and selectivity—N-(3′,4′-dimethylphenyl) substitution yields 298-fold MAO-B selectivity in the 2H-chromene scaffold, while other regioisomers (e.g., 3,5-dimethyl or 2,4-dimethyl) may exhibit entirely different selectivity profiles or lose activity altogether [3][4]. Generic interchange within this class without consideration of these structural determinants would compromise experimental reproducibility and confound structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-2H-chromene-3-carboxamide (CAS 887345-64-4) Relative to Key Comparators


MAO-B Inhibitory Potency of the 2H-Chromene Scaffold vs. the 4-Oxo-4H-Chromene (Chromone) Analog

N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide inhibits recombinant human MAO-B with an IC50 of 46 nM [1]. Its closest structural analog, N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (compound 27), which incorporates a 4-oxo group converting the 2H-chromene to a chromone scaffold, is substantially more potent with an IC50 of 669 pM (0.669 nM) [2]. The 69-fold potency difference reflects the impact of the 4-oxo group on the inhibition mechanism: the chromone analog acts via a tight-binding, noncompetitive reversible mechanism (Ki = 55 nM) with crystallographically confirmed hydrogen bonds to Tyr435 and Cys172 in the hMAO-B active site, whereas the 2H-chromene analog lacks the 4-oxo hydrogen bond acceptor and engages the active site differently [3]. This potency differential makes the 2H-chromene compound a valuable tool for probing the contribution of the 4-position oxidation state to MAO-B binding kinetics, distinct from the sub-nanomolar chromone series.

MAO-B inhibition chromene scaffold structure-activity relationship neurodegeneration

MAO-B Isoform Selectivity: 298-Fold Discrimination Over MAO-A

N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide demonstrates an MAO-A IC50 of 13,730 nM (13.73 μM) and an MAO-B IC50 of 46 nM, yielding a 298-fold selectivity ratio for MAO-B over MAO-A [1][2]. This selectivity profile is notably higher than that of the benchmark compound 4d from the Pan et al. (2014) 2H-chromene-3-carboxamide series, which achieved 64.5-fold MAO-B selectivity (IC50 MAO-B = 0.93 μM; MAO-A IC50 not explicitly stated but implied by the selectivity ratio) [3]. While compound 27 (the 4-oxo analog) achieves superior potency, its MAO-A selectivity data have not been reported with the same granularity in the primary literature; the chromone series is described as displaying general MAO-B selectivity but quantitative isoform ratios for compound 27 specifically are not available for direct comparison [4]. The 298-fold selectivity of the target compound provides a well-characterized selectivity benchmark within the 2H-chromene subclass.

MAO-B selectivity isoform selectivity Parkinson's disease neuroprotection off-target profiling

Physicochemical Drug-Likeness Profile vs. 4-Oxo-4H-Chromene (Chromone) Analogs: Implications for CNS Penetration and Formulation

The target compound possesses calculated physicochemical properties indicative of favorable CNS drug-likeness: molecular weight 279.3 g/mol, XLogP3-AA 3.5, topological polar surface area (TPSA) 38.3 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, 2 rotatable bonds, and zero Rule-of-Five violations [1]. By comparison, its 4-oxo-4H-chromene analog N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (compound 27) was explicitly noted by Reis et al. (2016) to possess physicochemical properties pointing toward blood-brain barrier permeability, which supported its selection as a candidate for subsequent animal studies [2]. The 2H-chromene target compound has a lower TPSA than the chromone analog (38.3 vs. an estimated ~55-60 Ų for the 4-oxo compound based on the additional carbonyl oxygen), and a moderately lower XLogP, suggesting potentially distinct passive permeability and solubility characteristics. The absence of the 4-oxo group also eliminates a metabolic weak point (ketone reduction), which may confer different in vitro metabolic stability [3].

CNS drug-likeness physicochemical properties blood-brain barrier permeability formulation development drug design

Scaffold Divergence: 2H-Chromene as a Non-Chromone Chemotype for MAO-B Inhibitor Library Design

The target compound represents a 2H-chromene-3-carboxamide scaffold, which is structurally distinct from the extensively characterized chromone (4-oxo-4H-chromene) carboxamide series. In the 2017 comparative study 'Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis?', coumarin (2-oxo-2H-chromene) and chromone-3-phenylcarboxamide scaffolds were directly compared for the first time, revealing that coumarin-based inhibitors operate through a noncompetitive reversible mechanism distinct from the competitive or mixed mechanisms observed for chromone analogs [1]. While the target compound is the 2H-chromene (non-oxo) variant rather than the 2-oxo (coumarin) variant, its scaffold occupies an intermediate position: it lacks both the 2-oxo group of coumarins and the 4-oxo group of chromones. The Pan et al. (2014) study of 2H-chromene-3-carboxamides demonstrated that this scaffold yields MAO-B inhibitors (e.g., compound 4d, IC50 = 0.93 μM) with binding modes involving Pi-Pi interactions with ILE199 and hydrogen bonding with CYS172, as determined by molecular docking [2]. The target compound, with its 3,4-dimethylphenyl substitution and 46 nM potency, represents a significantly optimized exemplar within this underexplored 2H-chromene chemotype, offering a scaffold distinct from both the coumarin and chromone series for diversity-oriented MAO-B inhibitor screening libraries [3].

scaffold hopping chemical library design MAO-B inhibitor diversity medicinal chemistry SAR exploration

Intra-Class Potency Ranking: The Target Compound Is Among the More Potent 2H-Chromene-3-Carboxamides in the BindingDB Screening Panel

Within a BindingDB-deposited screening panel of 16 2H-chromene-3-carboxamide derivatives tested against recombinant human MAO-B under identical conditions (baculovirus-infected BTI-TN-5B1-4 insect cells, kynuramine substrate, 10 min preincubation), the target compound (BDBM50566797, IC50 = 46 nM) ranks among the more potent entries [1]. The panel includes compounds with IC50 values spanning from 1.5 nM (BDBM50566806) to 957 nM (BDBM50566801), with the majority clustering between 10-200 nM. The target compound's 46 nM IC50 places it in the top quartile of this series, outperforming 11 of the 16 congeners. While it is not the single most potent compound in the panel, its 298-fold selectivity over MAO-A (see Evidence Item 2) distinguishes it from more potent but potentially less selective panel members for which MAO-A data have not been systematically reported [2]. This intra-class potency ranking, derived from a single consistent assay platform, provides a robust relative performance metric free from inter-laboratory variability.

potency ranking 2H-chromene-3-carboxamide series screening panel hit prioritization MAO-B inhibitor

Recommended Research Application Scenarios for N-(3,4-Dimethylphenyl)-2H-chromene-3-carboxamide (CAS 887345-64-4) Based on Quantitative Differentiation Evidence


MAO-B Isoform Selectivity Profiling in CNS Drug Discovery Programs

With a 298-fold selectivity for MAO-B (IC50 = 46 nM) over MAO-A (IC50 = 13,730 nM), this compound serves as a selective MAO-B pharmacological tool for in vitro studies where isoform discrimination is critical [1]. It can be deployed as a reference inhibitor in enzymatic assays alongside nonselective controls (e.g., iproniazid, selectivity ratio = 1) to validate assay specificity, or as a chemical probe to assess the contribution of MAO-B to monoamine metabolism in cell-based models [2]. Its selectivity profile is particularly relevant for Parkinson's disease research, where MAO-B-selective inhibition is therapeutically validated and MAO-A-sparing activity avoids serotonin-related dietary interaction risks.

Scaffold-Hopping SAR Studies: 2H-Chromene vs. 4-Oxo-4H-Chromene Chemotype Comparison

The target compound enables direct scaffold-hopping SAR exploration when procured alongside its 4-oxo-4H-chromene analog N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (compound 27, IC50 = 669 pM) [1]. The 69-fold potency differential between these two compounds—which share identical N-(3,4-dimethylphenyl) substitution—provides a calibrated tool pair to systematically dissect the contribution of the 4-oxo group to MAO-B binding affinity, inhibition kinetics, and hydrogen-bonding networks (Tyr435, Cys172) [2]. This matched molecular pair is suitable for crystallographic, kinetic, and computational studies aimed at understanding how chromene ring oxidation state modulates target engagement.

CNS Drug-Likeness Assessment and BBB Permeability Model Development

With computed TPSA of 38.3 Ų, XLogP3-AA of 3.5, and only 2 hydrogen bond acceptors, the target compound falls within favorable CNS drug-likeness space and presents a distinct physicochemical profile from the 4-oxo-4H-chromene analog (estimated TPSA ~55.6 Ų, 3 HBA) [1]. This makes it a suitable test compound for parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell assays aimed at establishing how the absence of the 4-oxo group affects passive permeability relative to chromone-class MAO-B inhibitors for which BBB permeability has been computationally predicted [2]. Its quantitative drug-likeness score (QED = 0.91) further supports its use as a model compound in CNS drug design training sets [3].

Intra-Class Benchmarking and Chemical Library Quality Control

The BindingDB screening panel data, generated under uniform assay conditions, positions this compound with an IC50 of 46 nM in the top quartile of 16 tested 2H-chromene-3-carboxamide congeners [1]. This consistent dataset enables its use as a reference standard for quality control when procuring or synthesizing new 2H-chromene-3-carboxamide analogs: its well-defined potency provides a benchmark against which the activity of newly acquired or synthesized derivatives can be normalized. Procurement teams building focused MAO-B inhibitor libraries can use this compound as a positive control to verify enzymatic assay performance before screening novel candidates.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.